3-Ethylhistidine

概要

説明

Histidine is an essential amino acid that plays a crucial role in various biological processes . It’s involved in protein synthesis and is a precursor for several important molecules such as histamine . Derivatives of histidine, like 3-Methylhistidine, are post-translationally modified amino acids which are excreted in human urine .

Synthesis Analysis

The synthesis of histidine derivatives typically involves specific enzymatic reactions. For instance, 3-Methylhistidine is produced in the body via the enzymatic methylation of histidine during peptide bond synthesis .Molecular Structure Analysis

The molecular structure of histidine derivatives can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

Histidine and its derivatives can participate in various chemical reactions, especially those involving their imidazole ring. They can act as both acid and base, making them important in enzyme catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . These properties can be determined experimentally or predicted using computational methods.科学的研究の応用

Chromatographic Analysis

- 3-Ethylhistidine has been used as an internal standard in the determination of 3-methylhistidine in human urine. It's isolated using cation-exchange resin and quantified by high-performance liquid chromatography (HPLC) with post-column derivatization. This method has shown good reproducibility and has been applied to a significant number of human urine specimens, demonstrating its utility in analytical chemistry (Minkler, Ingalls, Griffin, & Hoppel, 1987).

Muscle Protein Breakdown Indicator

- Research on 3-methylhistidine, a chemically similar compound to this compound, has shown its presence in muscle proteins like actin and myosin. This research provides indirect insights into the role of this compound in muscle protein studies, as both compounds share similar chemical properties. The findings suggest that 3-methylhistidine could be used as an index of muscle protein breakdown, which may extend to this compound in similar contexts (Ballard & Tomas, 1983); (Asatoor & Armstrong, 1967).

Synthesis Research

- In the field of synthetic chemistry, this compound has been involved in the study of convenient synthesis methods. For instance, alkylation of L-Na,3-dibenzoylhistidine followed by specific treatments yields L-1-ethylhistidine, showcasing its relevance in organic synthesis processes (Beyerman, Maat, & Zon, 2010).

Diagnostic Applications

- 3-Methylhistidine, related to this compound, has been used in diagnostic procedures. It is incorporated into muscle protein and subsequently excreted in urine, allowing for the assessment of muscle protein catabolism. This application provides a framework for the potential use of this compound in similar diagnostic contexts (Definitions, 2020).

Nutritional Studies

- The study of 3-methylhistidine also sheds light on the potential application of this compound in nutritional studies. Since 3-methylhistidine is influenced by meat intake and muscle protein turnover, this compound could potentially be used to study dietary effects on muscle metabolism (Kochlik, Gerbracht, Grune, & Weber, 2018).

Pharmaceutical Research

- In pharmaceutical research, compounds like poly(L-histidine) have been used in the development of pH-sensitive micelles for tumor treatment. This suggests potential applications for this compound in drug delivery systems, considering its structural similarity to histidine-based polymers (Lee, Shin, Na, & Bae, 2003).

Protein Stability Studies

- Poly(ethylene glycol)-b-poly(L-histidine) has been investigated for its ability to reduce aggregation of insulin in aqueous solutions. This indicates potential research avenues for this compound in studying protein stability and aggregation, leveraging its structural relation to histidine (Taluja & Bae, 2007).

Material Science

- This compound's relevance extends to material science, particularly in molecular imprinting techniques. For example, studies involving chromium(III)-methacryloylhistidine complex monomer and its polymerized forms for selective sorption highlight potential uses for this compound in developing novel materials (Birlik, Ersöz, Açıkkalp, Denizli, & Say, 2007).

作用機序

Safety and Hazards

将来の方向性

特性

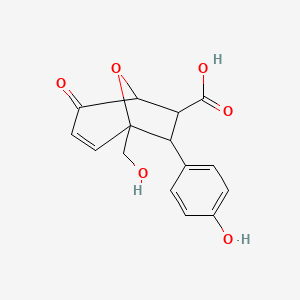

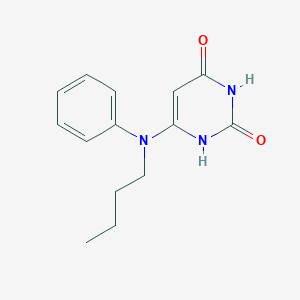

IUPAC Name |

(2S)-2-amino-3-(3-ethylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-11-5-10-4-6(11)3-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAWDFCVOHGUFB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=NC=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188660 | |

| Record name | 3-Ethylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35166-49-5 | |

| Record name | 3-Ethylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035166495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)

![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)

![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)

![N-[2-[bis(2-methylpropyl)amino]ethyl]-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1228204.png)

![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(1,1-dioxo-3-thiolanyl)-N-ethylacetamide](/img/structure/B1228207.png)